2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
Overview
Description
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its extended conjugation and multiple thiophene units, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple an aryl halide with an alkyne.
Coupling with Thiophene Units: The ethynyl intermediate is then coupled with thiophene units using similar palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the butyl-substituted thiophene units to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic photovoltaic cells and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated system. The extended π-conjugation allows for efficient electron transport and interaction with various biological and chemical entities. This compound can participate in charge transfer processes, making it useful in electronic and optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is unique due to its specific substitution pattern and extended conjugation, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photonics.
Properties
IUPAC Name |
2,5-bis[5-[2-(5-butylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28S5/c1-3-5-7-23-9-11-25(33-23)13-15-27-17-19-29(35-27)31-21-22-32(37-31)30-20-18-28(36-30)16-14-26-12-10-24(34-26)8-6-4-2/h9-12,17-22H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKRWHWBPITOTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=C(S5)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730347 | |
Record name | 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320784-34-7 | |
Record name | 1~5~,3~5~-Bis[(5-butylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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